molecular formula C12H16BrN B1380831 4-(4-Bromophenyl)-3,3-dimethylpyrrolidine CAS No. 1784676-60-3

4-(4-Bromophenyl)-3,3-dimethylpyrrolidine

Cat. No. B1380831
CAS RN: 1784676-60-3
M. Wt: 254.17 g/mol
InChI Key: YMDHIJBUTRVQTE-UHFFFAOYSA-N
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Description

The compound “4-(4-Bromophenyl)-3,3-dimethylpyrrolidine” likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. It also has a bromophenyl group attached to it .


Synthesis Analysis

The synthesis of similar compounds often involves reactions like lithiation, bromination, and others . The exact synthesis process for “this compound” would depend on the specific reaction conditions and starting materials.


Molecular Structure Analysis

The molecular structure of similar compounds can be determined using techniques like NMR, MS, UV/VIS, and FTIR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can be complex and depend on the specific conditions of the reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques .

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis and Crystal Structure of Bromophenyl-Derived Compounds The synthesis and structural properties of various bromophenyl-derived compounds have been extensively studied, demonstrating intricate molecular interactions and crystal formations. For instance, the synthesis of 4-(2-Bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione showcased a distorted boat conformation in its pyridine ring and π-π interactions between adjacent bromophenyl rings, indicative of complex molecular behavior in crystal structures (Wangchun Xiang, 2009). Similarly, studies on compounds like 6-(4-bromophenyl)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine revealed molecular linkages through symmetry-related C-H...pi(arene) hydrogen bonds forming cyclic centrosymmetric dimers, signifying the importance of hydrogen bonding in the structural formation of these compounds (J. Quiroga et al., 2010).

Chemical Interactions and Bonding Patterns

Hydrogen-Bonding in Enaminones and Related Compounds The role of hydrogen bonding and other weak interactions in defining the molecular structure and stability of bromophenyl-related compounds has been highlighted in various studies. The analysis of (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone and its analogs underlined the presence of bifurcated intra- and intermolecular hydrogen bonding, contributing to the formation of centrosymmetric dimers and chains along specific crystal directions (James L. Balderson et al., 2007). Similarly, the structure of Methyl 3-(4-bromophenyl)-1-methyl-1,2,3,3a,4,9b-hexahydrobenzo[f]chromeno[4,3-b]pyrrole-3a-carboxylate was determined to be stabilized by C—H⋯π interactions and π–π interactions, highlighting the significance of these weak forces in molecular assembly (S. Nirmala et al., 2009).

Chemical Synthesis and Reactivity

Synthesis of Bromophenyl-Substituted Pyrimidines and Pyridine Derivatives The synthesis of bromophenyl-substituted pyrimidines and pyridine derivatives has been a subject of significant interest due to their potential applications. For instance, the synthesis of 5-(4-bromophenyl)-4, 6-dichloropyrimidine highlighted its role as an important intermediate in pharmaceutical and chemical fields, showcasing the compound's versatility and importance in synthesis pathways (Shan Hou et al., 2016).

Catalysis and Chemical Transformations

Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides The utility of bromophenyl compounds in facilitating nickel-catalyzed cross-coupling reactions has been demonstrated, offering a pathway for synthesizing complex organic molecules. A study explored the nickel-catalyzed cross-coupling of aryl halides with alkyl halides, showcasing the synthetic utility of these compounds in organic synthesis (Daniel A. Everson et al., 2014).

Mechanism of Action

The mechanism of action of similar compounds can vary widely. Some compounds may have antimicrobial or anticancer activity .

Safety and Hazards

Safety data sheets provide information on the potential hazards of similar compounds. They include information on safe handling practices, personal protective equipment, and emergency procedures .

Future Directions

Future research could focus on the synthesis of new derivatives, studying their biological activity, and developing methods for their analysis .

properties

IUPAC Name

4-(4-bromophenyl)-3,3-dimethylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN/c1-12(2)8-14-7-11(12)9-3-5-10(13)6-4-9/h3-6,11,14H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMDHIJBUTRVQTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC1C2=CC=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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